2-(3,4-Dimethylphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3,4-Dimethylphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Formation of the pyrazine ring: The pyrazole intermediate can then be cyclized with a suitable dihalide or diketone to form the pyrazolopyrazine core.
Introduction of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Introduction of the ethylsulfanyl group: This step might involve nucleophilic substitution reactions using ethylthiol or related reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.
Substitution: The dimethylphenyl and ethylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The ethylsulfanyl and dimethylphenyl groups could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
- 2-(3,4-Dimethylphenyl)-4-(propylsulfanyl)pyrazolo[1,5-a]pyrazine
- 2-(3,4-Dimethylphenyl)-4-(butylsulfanyl)pyrazolo[1,5-a]pyrazine
Uniqueness
The presence of the ethylsulfanyl group in 2-(3,4-Dimethylphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine may confer unique chemical properties, such as specific reactivity patterns or binding interactions, distinguishing it from its analogs with different alkylsulfanyl groups.
Properties
Molecular Formula |
C16H17N3S |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C16H17N3S/c1-4-20-16-15-10-14(18-19(15)8-7-17-16)13-6-5-11(2)12(3)9-13/h5-10H,4H2,1-3H3 |
InChI Key |
AWLJCJWURSEJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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